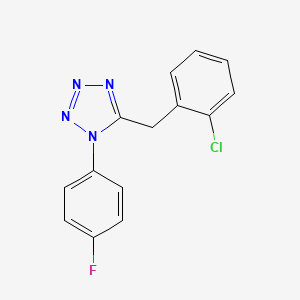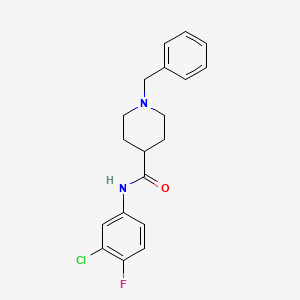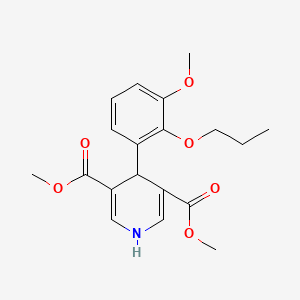![molecular formula C14H10ClN5O2 B4437874 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine](/img/structure/B4437874.png)
3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine
説明
The compound 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of B-cell malignancies.
作用機序
3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. By blocking BTK, 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine inhibits the proliferation and survival of B-cell malignancies. In addition, 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has been shown to inhibit other signaling pathways that are important for the growth and survival of B-cell malignancies, including the PI3K/AKT/mTOR pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies both in vitro and in vivo. In addition, 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has been shown to inhibit the migration and invasion of B-cell malignancies, suggesting that it may have antimetastatic activity. 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has also been shown to modulate the immune response, enhancing the activity of natural killer cells and T cells.
実験室実験の利点と制限
One advantage of 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine is its selectivity for BTK, which reduces the risk of off-target effects. 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine is also orally bioavailable, making it a convenient treatment option for patients. However, 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has a relatively short half-life, which may limit its efficacy as a single agent. In addition, the optimal dosing and scheduling of 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine in combination with other therapies is still being studied.
将来の方向性
Future research on 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine should focus on optimizing its dosing and scheduling in combination with other therapies. In addition, further studies are needed to evaluate the safety and efficacy of 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine in patients with other types of B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Finally, the potential use of 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, should be explored.
科学的研究の応用
3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has been extensively studied for its potential application in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In preclinical studies, 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine has demonstrated significant antitumor activity against B-cell malignancies, both as a single agent and in combination with other therapies. Clinical trials are currently underway to evaluate the safety and efficacy of 3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine in patients with CLL and NHL.
特性
IUPAC Name |
3-[2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]tetrazol-5-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2/c15-11-5-13-12(21-8-22-13)4-10(11)7-20-18-14(17-19-20)9-2-1-3-16-6-9/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTRIIQYPNIRRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3N=C(N=N3)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine](/img/structure/B4437799.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4437806.png)
![2-(3-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B4437811.png)
![N-(2-methoxyethyl)-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4437814.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide](/img/structure/B4437815.png)

![N-(2-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437841.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4437849.png)

![N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437861.png)
![5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4437868.png)
![8-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437897.png)

